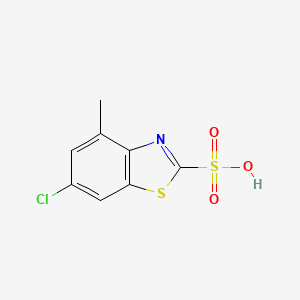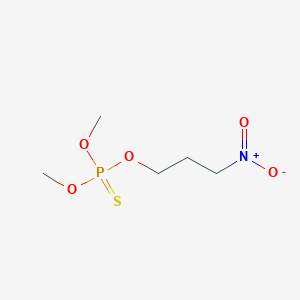
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride: is a chemical compound known for its unique structure and properties. It is a colorless to yellow liquid with a special ammonia odor and is highly flammable. This compound is insoluble in water but soluble in most organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves the reaction of 1,2-dihalogenodiborane with lithium derivatives. For instance, the compound Br(Me2N)BB(NMe2)Br reacts with lithium mesityl or lithium phenyl to form various derivatives . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in the preparation of polymers and other advanced materials .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding biochemical pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in catalysis and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing catalytic activities and biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industry .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(dimethylamino)ethane
- 1,2-Bis(dimethylamino)tetramethyldisilane
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness: Compared to similar compounds, 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride exhibits unique reactivity and stability. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other related compounds .
Propriétés
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2ClH/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;;/h1-8H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLXEARQRGUGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)


![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)

